![molecular formula C8H10N2O2 B1317158 [(Pyridin-4-ylmethyl)-amino]-acetic acid CAS No. 88720-65-4](/img/structure/B1317158.png)

[(Pyridin-4-ylmethyl)-amino]-acetic acid

Descripción general

Descripción

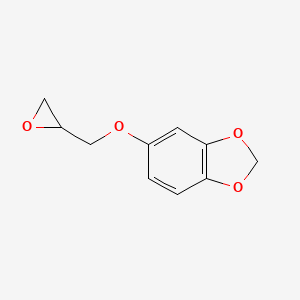

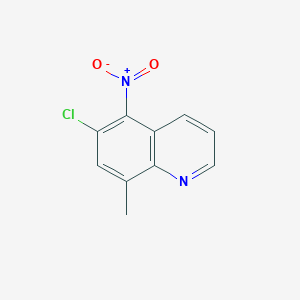

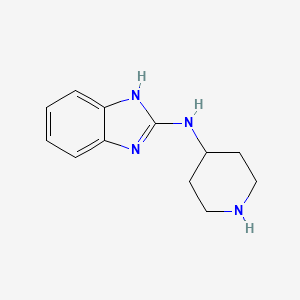

“[(Pyridin-4-ylmethyl)-amino]-acetic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is similar to certain types of amino ester anesthetics . The compound has been characterized using single crystal X-ray diffraction and Fourier-transform infrared spectroscopy .

Synthesis Analysis

The synthesis of “[(Pyridin-4-ylmethyl)-amino]-acetic acid” involves the reaction of 4-aminobenzoic acid with 4-Picolyl chloride hydrochloride in the presence of potassium carbonate . The reaction is carried out in dimethylformamide under reflux conditions .

Molecular Structure Analysis

The molecular structure of “[(Pyridin-4-ylmethyl)-amino]-acetic acid” was determined using single crystal X-ray diffraction . The compound crystallizes in the orthorhombic space group Pna 2 1 .

Physical And Chemical Properties Analysis

“[(Pyridin-4-ylmethyl)-amino]-acetic acid” has a molecular weight of 166.18 . Further physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Aplicaciones Científicas De Investigación

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic polymers with a predetermined selectivity for a given analyte. The compound has been used in the development of MIPs that bind with phenoxyacetic acid as a dummy template molecule. This application is significant in creating selective and sensitive sensors for the detection of herbicides in environmental samples .

Allosteric Modulators of GPCRs

Allosteric modulators of G protein-coupled receptors (GPCRs) represent a novel approach for treating central nervous system (CNS) disorders. The compound’s structure is beneficial in the design of these modulators, which can offer more selective and safer therapeutic options compared to traditional orthosteric drugs .

Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is crucial for managing diabetic complications. Derivatives of 2-(pyridin-4-ylmethylamino)acetic acid have been studied for their potential as multifunctional aldose reductase inhibitors, which could lead to treatments that reduce oxidative stress and toxic side effects .

Antagonists for GluN3-Containing NMDA Receptors

NMDA receptors are critical for synaptic transmission and plasticity in the CNS. The compound has been utilized in the structure-based discovery of antagonists for GluN3-containing NMDA receptors. These antagonists can help in understanding the receptor’s role in CNS disorders and developing new therapeutic agents .

AMPK Activation

AMP-activated protein kinase (AMPK) is a target for metabolic disorders. 2-(pyridin-4-ylmethylamino)acetic acid derivatives have been identified as potent activators of AMPK. Such activators can mimic the effects of AMP and have potential applications in treating diseases like type 2 diabetes and obesity .

Sphingosine Kinase 2 Inhibition

The compound has been used in the development of inhibitors for sphingosine kinase 2, an enzyme involved in the synthesis of sphingosine-1-phosphate. These inhibitors have shown to enhance the antitumor effects of TRAIL in non-small cell lung cancer, suggesting a new avenue for cancer therapy .

Anti-Fibrosis Activity

Pyridin-4-ylmethylamino derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and reducing hydroxyproline content, indicating potential as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The pyridin-4-ylmethylamino group is a key moiety in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds are designed to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Propiedades

IUPAC Name |

2-(pyridin-4-ylmethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXJOVFCVXOPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530864 | |

| Record name | N-[(Pyridin-4-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Pyridin-4-ylmethyl)-amino]-acetic acid | |

CAS RN |

88720-65-4 | |

| Record name | N-[(Pyridin-4-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does [(Pyridin-4-ylmethyl)-amino]-acetic acid contribute to the ferroelectric properties of the resulting Metal-Organic Frameworks (MOFs)?

A1: [(Pyridin-4-ylmethyl)-amino]-acetic acid (referred to as HL in the paper) acts as a chiral ligand, playing a crucial role in dictating the structure and properties of the synthesized Co-MOFs []. The differing arrangements of cobalt octahedral coordination units, influenced by HL, directly impact the molecular dipole moments within the MOFs. Co-MOF-2, exhibiting a more pronounced dipole moment due to its specific structure, displays ferroelectric hysteresis, unlike Co-MOF-1 []. This highlights the significance of HL's structure and coordination behavior in tuning the ferroelectric properties of these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)